
Brimonidine-d4 D-Tartrate
Overview
Description
Brimonidine-d4 D-Tartrate (CAS: 1316758-27-6) is a deuterium-labeled isotopologue of Brimonidine D-Tartrate, a selective α2-adrenergic receptor agonist. The compound is synthesized by replacing four hydrogen atoms with deuterium at specific positions in the imidazoline ring (SMILES: BrC1=C2C(N=CC=N2)=CC=C1NC3=NC([2H])([2H])C([2H])([2H])N3.OC@@HC(O)=O) . Its molecular formula is C15H12D4BrN5O6, with a molecular weight of 446.25 g/mol, compared to 442.22 g/mol for the non-deuterated parent compound .
Preparation Methods
The synthesis of Brimonidine-d4 D-Tartrate involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Brimonidine molecule. This process typically includes multiple steps of organic synthesis, such as halogenation, nucleophilic substitution, and deuterium exchange reactions. Industrial production methods often involve the use of deuterated reagents and catalysts to achieve high purity and yield .
Chemical Reactions Analysis
Brimonidine-d4 D-Tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Pharmacokinetic Studies
Brimonidine-d4 D-Tartrate is extensively used in pharmacokinetic research to quantify the concentration of brimonidine in plasma and other biological matrices. It allows researchers to accurately measure the drug's systemic exposure and bioavailability after administration.
Case Study: Bioavailability Assessment
A study evaluated the bioavailability of brimonidine tartrate topical gel compared to its ophthalmic solution. Using this compound as an internal standard, researchers assessed plasma concentrations following different dosing regimens. The results indicated that systemic exposure was significantly lower with topical administration than with the ocular route, highlighting the importance of using stable isotopes in pharmacokinetic evaluations .
Ocular Hypertension and Glaucoma Treatment
Brimonidine is primarily indicated for reducing intraocular pressure (IOP) in patients with glaucoma or ocular hypertension. The deuterated form aids in understanding the drug's pharmacodynamics and safety profile through rigorous clinical trials.
Clinical Investigation: Long-term Efficacy
A multicenter, randomized controlled trial investigated the long-term efficacy of brimonidine in patients with elevated IOP. The study utilized this compound for precise measurement of plasma levels, confirming that all tested concentrations significantly reduced IOP compared to placebo . The findings support its continued use as a therapeutic agent in managing glaucoma.
Dermatological Applications
Brimonidine has also been explored for treating facial erythema associated with rosacea. Its ability to constrict blood vessels leads to reduced redness, making it a valuable option for dermatological applications.
Research Summary: Efficacy in Rosacea
Clinical trials assessing the efficacy of brimonidine tartrate gel for treating rosacea have demonstrated significant reductions in facial erythema. In these studies, this compound was employed to monitor systemic absorption and safety, ensuring that adverse effects were minimal .
Neuroprotective Properties
Emerging research suggests that brimonidine may possess neuroprotective properties beneficial for retinal health, particularly in age-related macular degeneration (AMD).
Study Overview: Neuroprotection in AMD
A study focused on the effects of a sustained-release delivery system of brimonidine tartrate on patients with geographic atrophy from AMD. This compound was used to assess drug levels and efficacy over time, revealing potential benefits in preserving retinal function and structure .
Summary of Findings
The applications of this compound span across various domains, primarily focusing on pharmacokinetics and therapeutic interventions for ocular conditions and dermatological issues. Key findings from studies include:
Mechanism of Action
Brimonidine-d4 D-Tartrate exerts its effects by activating alpha-2 adrenergic receptors. This activation inhibits the enzyme adenylyl cyclase, leading to a reduction in cyclic adenosine monophosphate levels. Consequently, this reduces the production of aqueous humor in the eye and increases uveoscleral outflow, thereby lowering intraocular pressure .
Comparison with Similar Compounds
Physicochemical Properties :
- Storage : Stable at -20°C , transported at room temperature .
- Purity : ≥99.19% (HPLC), ensuring reliability in analytical applications .
Therapeutic Context: The non-deuterated form, Brimonidine Tartrate, is clinically used to treat open-angle glaucoma by reducing intraocular pressure via α2-mediated suppression of aqueous humor production .
Structural and Functional Analogues
*Calculated based on isotopic substitution.
Key Differences :
- Deuterium Labeling: this compound’s deuterium substitution reduces metabolic degradation rates (isotope effect), enhancing its utility in long-term pharmacokinetic studies compared to non-deuterated Brimonidine .
- Receptor Specificity : Unlike Brombuterol D9 (β-adrenergic agonist), Brimonidine-d4 selectively targets α2 receptors, minimizing off-target effects in ocular studies .
Pharmacokinetic and Formulation Comparisons
Analytical Performance :
- This compound improves detection sensitivity in MS due to its 4 Da mass shift, distinguishing it from endogenous metabolites .
- Non-deuterated Brimonidine is quantified via spectrophotometry (λmax = 248 nm) and HPLC (retention time = 4.2 min) in clinical formulations .
Commercial and Regulatory Status
- This compound: Supplied by specialized vendors (e.g., Santa Cruz Biotechnology, TRC Canada) in 1 mg to 500 mg research-grade quantities. Priced at ~$3,300/mg (2025) .
- Brimonidine Tartrate : Marketed as Alphagan® (Allergan), available generically. FDA-approved for glaucoma with established bioequivalence protocols .
Research and Development Insights
- Ocular Delivery: Chitosan nanoparticles loaded with Brimonidine Tartrate show sustained release (4+ hours) vs.
- Metabolic Profiling : Deuterated forms enable precise tracking of oxidative metabolites (e.g., 3-oxobrimonidine) in hepatic microsomal assays .
Biological Activity
Brimonidine-d4 D-tartrate is a deuterated derivative of brimonidine, a selective alpha-2 adrenergic receptor agonist primarily used in the treatment of elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. This article explores the biological activity of brimonidine-d4, focusing on its pharmacodynamics, mechanisms of action, therapeutic applications, and relevant case studies.
Pharmacodynamics
Brimonidine-d4 exhibits similar pharmacological properties to its parent compound, brimonidine. It is characterized by its high selectivity for alpha-2 adrenergic receptors, being approximately 1000-fold more selective for these receptors compared to alpha-1 adrenergic receptors. This selectivity minimizes systemic side effects such as hypotension and sedation, which are common with less selective adrenergic agonists .
Key Pharmacological Actions:
- Alpha-2 Adrenergic Agonism : Activates alpha-2 receptors to reduce norepinephrine release, leading to decreased aqueous humor production and increased outflow through the uveoscleral pathway.
- Neuroprotective Effects : Exhibits protective effects on retinal ganglion cells and may enhance neuronal survival factors, contributing to its potential utility in neurodegenerative conditions related to glaucoma .
Brimonidine-d4 functions through multiple mechanisms:
- Reduction of Aqueous Humor Production : By inhibiting adenylyl cyclase and reducing cyclic AMP levels, it decreases the secretion of aqueous humor from the ciliary body.
- Increased Aqueous Outflow : Enhances uveoscleral outflow, which is particularly beneficial in chronic treatment settings .
- Neuroprotection : In vitro studies suggest that brimonidine can protect neuronal cells from excitotoxicity and ischemia, potentially mitigating secondary degeneration in glaucoma .
Therapeutic Applications
Brimonidine-d4 is primarily indicated for:
- Ocular Hypertension and Glaucoma : Effective in lowering IOP, with studies showing significant reductions in IOP ranging from 20% to over 30% depending on concentration and duration of treatment .
- Facial Erythema : Due to its vasoconstrictive properties mediated by alpha-2 receptor activation, it is also used off-label for treating facial redness associated with rosacea .
Clinical Efficacy
A multicenter study evaluated the efficacy of brimonidine tartrate (0.2% concentration) over one month in patients with elevated IOP. Results demonstrated:
- Mean IOP Reduction : Significant reductions were noted at all follow-up visits (20.8% for 0.08%, 27.2% for 0.2%, and 30.1% for 0.5% concentrations) compared to baseline measurements .
- Safety Profile : Common side effects included fatigue and dry mouth; however, no significant changes in heart rate or serious adverse events were reported.
Neuroprotective Studies
In animal models, brimonidine has shown promise in protecting retinal neurons from damage due to elevated IOP and ischemic conditions:
- Retinal Ischemia Model : Brimonidine administration resulted in reduced neuronal loss compared to control groups, suggesting a potential role in neuroprotection during acute ocular events .
Data Tables
Study Type | Concentration | Mean IOP Reduction (%) | Side Effects |
---|---|---|---|
Clinical Study | 0.08% | 20.8 | Fatigue, Dry Mouth |
Clinical Study | 0.20% | 27.2 | Fatigue, Dry Mouth |
Clinical Study | 0.50% | 30.1 | Fatigue, Dry Mouth |
Neuroprotective Study | Variable | Significant Reduction | None reported |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Brimonidine-d4 D-Tartrate to ensure isotopic purity and chemical stability?
- Methodological Answer : Synthesis requires rigorous control of deuterium incorporation, typically via hydrogen-deuterium exchange under controlled pH and temperature. Isotopic purity (>98%) should be validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure reaction solvents are deuterated to minimize isotopic dilution. Post-synthesis, stability studies under varying storage conditions (e.g., temperature, light exposure) are essential to assess degradation pathways .
Q. Which analytical techniques are most effective for characterizing this compound, and how should they be optimized?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem MS (HPLC-MS/MS) is optimal for quantifying isotopic purity and detecting impurities. For structural confirmation, use -NMR and -NMR with deuterated solvents to distinguish deuterium-labeled positions. Adjust mobile phase composition (e.g., acetonitrile:buffer ratios) to resolve peaks for Brimonidine-d4 and its non-deuterated counterpart .
Q. How can researchers design a baseline pharmacokinetic study for this compound in preclinical models?
- Methodological Answer : Use a crossover study design to compare deuterated and non-deuterated forms in the same model. Administer equimolar doses intravenously and orally, then collect plasma samples at timed intervals. Analyze using LC-MS/MS to quantify parent compounds and metabolites. Include controls for deuterium kinetic isotope effects (KIEs) on metabolic enzymes like cytochrome P450 .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported receptor-binding affinities of this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., buffer pH, temperature) or receptor isoform specificity. Replicate studies using standardized radioligand binding assays (e.g., α-adrenergic receptor subtypes) under identical conditions. Perform meta-analyses of published data to identify confounding variables, and validate findings using computational docking simulations to assess deuterium’s steric effects .
Q. How do deuterium isotope effects influence the metabolic stability of this compound in vivo compared to its non-deuterated analog?
- Methodological Answer : Design a comparative metabolomics study using -labeled and unlabeled compounds in hepatocyte cultures or live models. Track deuterium retention in metabolites via MS-based stable isotope tracing. Focus on KIEs at metabolic "hotspots" (e.g., sites of oxidation by CYP450 enzymes). Use kinetic modeling to quantify differences in clearance rates and half-lives .
Q. What ethical and methodological considerations are critical when transitioning this compound studies from preclinical to clinical phases?
- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for clinical trial design. Ensure deuterated compounds meet regulatory guidelines for isotopic safety (e.g., FDA’s 20% deuteration threshold). Use PICO frameworks to define patient populations and outcomes. Pre-register trials on platforms like ClinicalTrials.gov and include deuterium-specific toxicity assessments in Phase I protocols .
Q. How can researchers leverage computational tools to predict deuterium’s impact on this compound’s physicochemical properties?
- Methodological Answer : Employ density functional theory (DFT) to model deuterium’s electronic effects on molecular geometry and binding interactions. Use molecular dynamics simulations to compare solvation free energy and diffusion coefficients between deuterated and non-deuterated forms. Validate predictions with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in studies using this compound?
- Methodological Answer : Use non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC values. Apply ANOVA with post-hoc tests to compare deuterated vs. non-deuterated groups. For small sample sizes, employ Bayesian hierarchical models to account for variability. Report confidence intervals and effect sizes to contextualize significance .
Q. How should researchers address limitations in detection sensitivity when quantifying low-abundance metabolites of this compound?
- Methodological Answer : Optimize MS parameters (e.g., collision energy, ion source temperature) to enhance signal-to-noise ratios. Use isotope dilution assays with -labeled internal standards. For trace metabolites, employ microsampling techniques or derivatization to improve ionization efficiency. Cross-validate findings with orthogonal methods like capillary electrophoresis-MS .
Properties
IUPAC Name |
5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1/i5D2,6D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHBYNSSDLTCRG-IQSCRJKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H].[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.